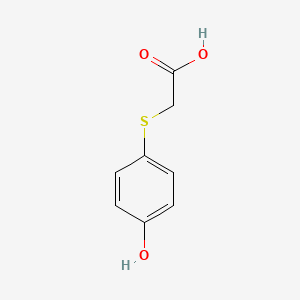

2-(4-Hydroxyphenyl)sulfanylacetic acid

Description

Contextualization of Phenolic Sulfanylacetic Acid Derivatives in Bioactive Compound Discovery

Phenolic acids are a class of secondary metabolites found widely throughout the plant kingdom, characterized by a phenol (B47542) ring and a carboxylic acid function. nih.govnih.gov This broad category is further divided into subclasses such as hydroxybenzoic, hydroxycinnamic, and hydroxyphenylacetic acids. nih.gov The inherent antioxidant and antimicrobial properties of phenolic acids have made them a focal point in the search for new bioactive compounds for applications in food preservation and medicine. nih.govnih.gov

The introduction of a sulfanylacetic acid group to a phenolic core creates a unique molecular architecture with the potential for diverse biological activities. The sulfur atom, in particular, can play a crucial role in the antioxidant capacity of phenolic compounds. mdpi.comnih.gov The replacement of an oxygen atom with a sulfur atom in the scaffold of some naturally occurring phenols has been shown to enhance their radical scavenging activity. mdpi.com This has led to the exploration of various sulfur-containing phenolic compounds for their potential as potent antioxidants. mdpi.comnih.govresearchgate.net The synergistic effect of the phenol's ability to donate a hydrogen atom and the sulfur-containing group's reactivity towards reactive oxygen species can result in superior antioxidant performance compared to their non-sulfur counterparts. researchgate.net

Chemical and Biological Relevance of the 4-Hydroxyphenyl Moiety

The 4-hydroxyphenyl group, a simple phenolic structure, is a common feature in a vast array of biologically active molecules, both natural and synthetic. It is a fundamental building block in many pharmaceuticals and natural products. For instance, 4-hydroxyphenylacetic acid, a closely related compound, is found in natural sources like olive oil and beer and serves as an intermediate in the synthesis of various drugs, including the beta-blocker atenolol. sinocurechem.com

The hydroxyl group on the phenyl ring is a key determinant of the molecule's biological activity, particularly its antioxidant properties. It can readily donate a hydrogen atom to neutralize free radicals, thus preventing oxidative damage to cells and tissues. Furthermore, the 4-hydroxyphenyl moiety is recognized by various enzymes, which can either lead to metabolic activation or deactivation of the compound. For example, some phenolic compounds are substrates for tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, making them interesting candidates for the development of skin-lightening agents or treatments for pigmentation disorders. mdpi.comnih.gov The interaction of the phenolic hydroxyl group with the copper ions in the active site of tyrosinase is a critical aspect of this inhibitory activity. nih.gov

Historical Development and Current Research Trajectories

The synthesis of compounds related to 2-(4-Hydroxyphenyl)sulfanylacetic acid, such as 4-hydroxyphenylacetic acid, has been documented through various methods, including the hydrolysis of 4-methoxyphenylacetonitrile (B141487) or the reaction of o-chlorophenol with glyoxylic acid followed by reduction and dehalogenation. google.comgoogle.com The specific historical development of 2-(4-Hydroxyphenyl)sulfanylacetic acid is not extensively documented in broad reviews, suggesting it has been a subject of more specialized research.

Current research into phenolic sulfanylacetic acid derivatives is largely driven by their potential as antioxidants and enzyme inhibitors. Studies on related sulfur-containing phenols have demonstrated their enhanced antioxidant and anti-inflammatory activities. nih.gov The introduction of a sulfur-containing substituent can significantly increase the radical scavenging capacity compared to the parent phenol. mdpi.com

A notable area of investigation for compounds containing the 4-hydroxyphenyl group is their potential as tyrosinase inhibitors. mdpi.com Research has shown that various phenolic compounds can inhibit this enzyme, which is crucial for melanin production. This has implications for cosmetics and the treatment of hyperpigmentation. The structural similarities of these compounds to tyrosine, the natural substrate of tyrosinase, allow them to bind to the enzyme's active site.

While specific, extensive research on 2-(4-Hydroxyphenyl)sulfanylacetic acid is not widely published, the known activities of its constituent parts—the phenolic ring and the sulfanylacetic acid side chain—suggest promising avenues for future investigation. These include a deeper exploration of its antioxidant capabilities, its potential as a tyrosinase inhibitor for applications in dermatology, and its broader role in modulating cellular processes through its unique chemical structure.

Properties

IUPAC Name |

2-(4-hydroxyphenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIOGAKNVFXOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866113 | |

| Record name | [(4-Hydroxyphenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42580-38-1 | |

| Record name | NSC125981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Advanced Chemical Modifications

Convergent and Divergent Synthetic Pathways for 2-(4-Hydroxyphenyl)sulfanylacetic Acid

The synthesis of 2-(4-Hydroxyphenyl)sulfanylacetic acid is predominantly achieved through the strategic formation of a carbon-sulfur bond, capitalizing on the nucleophilic character of the sulfur atom. The choice of reactants and reaction conditions dictates the efficiency and scalability of these synthetic routes.

Nucleophilic Substitution Strategies on Activated Phenols

While direct nucleophilic substitution on an activated phenol (B47542) ring by a sulfur-containing nucleophile is a plausible synthetic strategy in principle, it is a less commonly employed method for the synthesis of 2-(4-Hydroxyphenyl)sulfanylacetic acid. This approach would typically involve the reaction of a phenol derivative, activated by electron-withdrawing groups, with a reagent providing the sulfanylacetic acid moiety. The activation of the phenyl ring is crucial to facilitate the displacement of a leaving group by the sulfur nucleophile. However, the more prevalent and efficient methods for constructing the thioether bond in this specific molecule involve the reaction of a phenolic thiol with an acetic acid derivative.

Thiol-Mediated Reactions with Halogenated Acetic Acid Derivatives

A primary and widely utilized method for the synthesis of 2-(4-Hydroxyphenyl)sulfanylacetic acid involves the reaction of 4-mercaptophenol with a halogenated acetic acid derivative, such as chloroacetic acid or bromoacetic acid. This reaction is a classic example of a Williamson ether synthesis-type reaction, but for the formation of a thioether.

In this SN2 reaction, the thiol group of 4-mercaptophenol, typically deprotonated with a base to form the more nucleophilic thiophenoxide, attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the desired thioether linkage.

Reaction Scheme:

Commonly used bases for this transformation include sodium hydroxide, potassium carbonate, or sodium ethoxide. The reaction is typically carried out in a polar solvent, such as water, ethanol, or a mixture of solvents, to facilitate the dissolution of the reactants. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Mercaptophenol | Chloroacetic Acid | Sodium Hydroxide | Water/Ethanol | 2-(4-Hydroxyphenyl)sulfanylacetic acid |

| 4-Mercaptophenol | Bromoacetic Acid | Potassium Carbonate | Acetone | 2-(4-Hydroxyphenyl)sulfanylacetic acid |

Design and Synthesis of Structurally Modified Analogues and Derivatives

The core structure of 2-(4-Hydroxyphenyl)sulfanylacetic acid provides multiple reactive sites—the carboxylic acid, the phenol, and the sulfur atom—that can be targeted for further chemical modification. These modifications can lead to the synthesis of a diverse range of analogues and derivatives with potentially altered physicochemical properties and biological activities.

Cyclization Reactions Utilizing the Sulfanylacetic Acid Moiety (e.g., Thiazolidinone Formation)

The sulfanylacetic acid moiety is a versatile precursor for the synthesis of various heterocyclic systems, most notably thiazolidinones. The reaction of an arylthioacetic acid with an imine (Schiff base) is a common method for the construction of the 2,3-disubstituted-1,3-thiazolidin-4-one ring system.

In a typical procedure, 2-(4-Hydroxyphenyl)sulfanylacetic acid can be reacted with an appropriate imine in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. The imine itself is typically pre-formed by the condensation of a primary amine and an aldehyde or ketone. This cyclization reaction provides a straightforward entry into a library of thiazolidinone derivatives with substitution patterns determined by the choice of the starting amine and carbonyl compound.

General Reaction for Thiazolidinone Formation:

| Arylthioacetic Acid | Imine (R'-N=CH-R'') | Reaction Condition | Product |

| 2-(4-Hydroxyphenyl)sulfanylacetic acid | Varies | Toluene, reflux | 2-Aryl-3-aryl-5-((4-hydroxyphenyl)thio)thiazolidin-4-one |

Esterification and Amidation Strategies for Prodrug or Enhanced Delivery Systems

The carboxylic acid group of 2-(4-Hydroxyphenyl)sulfanylacetic acid is a prime target for esterification and amidation reactions. These modifications are frequently employed in medicinal chemistry to create prodrugs, which can improve the pharmacokinetic properties of a parent drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile. By masking the polar carboxylic acid group, its lipophilicity can be increased, potentially enhancing its ability to cross biological membranes.

Esterification:

Ester derivatives can be synthesized by reacting 2-(4-Hydroxyphenyl)sulfanylacetic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) under dehydrating conditions, a process known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) before reaction with an alcohol.

Amidation:

Similarly, amide derivatives can be prepared by reacting the carboxylic acid with a primary or secondary amine. This reaction is also typically facilitated by the use of coupling agents to form an activated intermediate that is then susceptible to nucleophilic attack by the amine.

These esterification and amidation strategies allow for the introduction of a wide variety of functional groups, which can be tailored to optimize the properties of the resulting derivative for specific applications.

| Starting Material | Reagent | Reaction Type | Potential Application |

| 2-(4-Hydroxyphenyl)sulfanylacetic acid | Various Alcohols | Esterification | Prodrug design, increased lipophilicity |

| 2-(4-Hydroxyphenyl)sulfanylacetic acid | Various Amines | Amidation | Enhanced delivery systems, modified biological activity |

Modifications on the Phenyl Ring (e.g., halogenation, alkylation, hydroxylation pattern alterations)

The phenyl ring of 2-(4-Hydroxyphenyl)sulfanylacetic acid serves as a versatile scaffold for a variety of chemical modifications, allowing for the fine-tuning of its physicochemical and biological properties. Standard synthetic transformations can be employed to introduce halogens, alkyl groups, or additional hydroxyl moieties, thereby systematically altering the electronic and steric characteristics of the molecule.

Halogenation: The introduction of halogen atoms onto the phenyl ring can significantly impact the compound's lipophilicity and metabolic stability. Regioselective halogenation of phenolic compounds is a well-established process. For instance, the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), often in the presence of a catalyst, can facilitate the controlled introduction of chlorine or bromine atoms onto the aromatic ring. The directing effect of the hydroxyl and sulfanylacetic acid groups would likely favor substitution at the positions ortho to the hydroxyl group.

Alkylation: Alkylation of the phenyl ring can be achieved through Friedel-Crafts alkylation or related reactions. However, direct alkylation of the phenol ring can sometimes lead to a mixture of products. A more controlled approach may involve the use of a pre-functionalized phenol in the initial synthesis. For instance, starting with an alkyl-substituted 4-mercaptophenol would directly yield the corresponding alkylated derivative of 2-(4-Hydroxyphenyl)sulfanylacetic acid. The alkylation of 4-mercaptophenol with chloroacetic acid has been documented as a straightforward method to produce the parent compound nih.gov.

Hydroxylation Pattern Alterations: The synthesis of analogues with altered hydroxylation patterns, such as a catechol or resorcinol moiety, would likely require starting from the corresponding dihydroxythiophenol. For example, the synthesis of 2-((3,4-dihydroxyphenyl)thio)acetic acid could be envisioned by reacting 3,4-dihydroxythiophenol with chloroacetic acid in a basic medium. A patented method for the preparation of 2,4-dihydroxyphenylacetic acid involves the hydroxylation of a brominated precursor, suggesting that similar strategies could be adapted for the synthesis of dihydroxy- anologues of 2-(4-Hydroxyphenyl)sulfanylacetic acid google.com.

A summary of potential synthetic modifications on the phenyl ring is presented in the table below.

| Modification | Reagents and Conditions | Potential Outcome |

| Halogenation | N-Halosuccinimide (NCS, NBS), Catalyst | Introduction of halogen atoms to the phenyl ring, likely ortho to the hydroxyl group. |

| Alkylation | Alkyl halide, Lewis acid (Friedel-Crafts) or use of alkylated 4-mercaptophenol | Addition of alkyl chains to the phenyl ring. |

| Hydroxylation | Starting from dihydroxythiophenols (e.g., 3,4-dihydroxythiophenol) | Alteration of the number and position of hydroxyl groups on the phenyl ring. |

Conjugation with Peptides, Polymers, or Other Biomolecules

The carboxylic acid and phenol functionalities of 2-(4-Hydroxyphenyl)sulfanylacetic acid provide convenient handles for conjugation to larger biomolecules such as peptides and polymers. These conjugations can enhance solubility, improve pharmacokinetic profiles, and enable targeted delivery.

Peptide Conjugation: The carboxylic acid group can be activated, for example, using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to form an amide bond with the N-terminus or a lysine side chain of a peptide. The synthesis of gallic acid-peptide conjugates has demonstrated the feasibility of attaching phenolic acids to peptides, which can enhance their antioxidant properties researchgate.net. Similarly, the conjugation of phenolic compounds to proteins is a known strategy to improve their biological activities nih.gov. These established methods provide a blueprint for the conjugation of 2-(4-Hydroxyphenyl)sulfanylacetic acid to peptides.

Polymer Conjugation: Covalent attachment to polymers, a process often referred to as PEGylation when polyethylene glycol (PEG) is used, can significantly increase the hydrodynamic radius and serum half-life of small molecules. The carboxylic acid group of 2-(4-Hydroxyphenyl)sulfanylacetic acid can be reacted with polymers containing free amine or hydroxyl groups. For instance, polymers functionalized with amino groups can form stable amide linkages. The thiol group on the molecule also presents a unique site for conjugation. Thiolated polymers are known to exhibit enhanced mucoadhesive properties, and the principles of their synthesis could be applied to create polymer conjugates of this compound nih.gov. The conjugation of polymers to proteins and other biomolecules is a well-developed field, with various selective approaches available unipd.it.

The table below summarizes potential conjugation strategies.

| Biomolecule | Conjugation Strategy | Linkage Type |

| Peptide | Carbodiimide activation (EDCI/DCC) of the carboxylic acid | Amide bond |

| Polymer (e.g., PEG-NH2) | Activation of the carboxylic acid and reaction with amine-functionalized polymer | Amide bond |

| Thiol-reactive Polymer | Michael addition or disulfide exchange with the thiol group | Thioether or disulfide bond |

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aiming to improve a molecule's properties while retaining its desired biological activity. For 2-(4-Hydroxyphenyl)sulfanylacetic acid, several key functional groups can be considered for such modifications.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability in drug candidates due to its potential for rapid metabolism and poor membrane permeability. A common bioisosteric replacement is the tetrazole ring, which mimics the acidity and charge distribution of a carboxylic acid. Other potential replacements include acylsulfonamides and hydroxamic acids, which have been successfully employed to improve the pharmacokinetic profiles of various drug molecules.

Phenol Bioisosteres: The phenolic hydroxyl group is crucial for hydrogen bonding interactions but can also be a site for metabolic glucuronidation. Bioisosteric replacements for the phenol group aim to maintain the hydrogen bonding capability while improving metabolic stability. Examples include replacing the hydroxyl group with a hydroxymethyl group or an amino group.

Thioether Linker Bioisosteres: The thioether linkage provides flexibility to the molecule. Isosteric replacement of the sulfur atom with an oxygen atom would yield the corresponding ether analog, 2-(4-Hydroxyphenoxy)acetic acid. This seemingly subtle change can significantly alter the compound's conformation and electronic properties.

The following table outlines potential isosteric and bioisosteric replacements.

| Functional Group | Potential Bioisostere | Rationale |

| Carboxylic Acid | Tetrazole, Acylsulfonamide, Hydroxamic Acid | Mimic acidity and charge, improve metabolic stability and cell permeability. |

| Phenol | Hydroxymethyl, Amino group | Maintain hydrogen bonding potential, alter metabolic profile. |

| Thioether | Ether, Methylene | Modify bond angles, polarity, and overall conformation. |

Characterization Techniques for Novel Derivatives (excluding basic identification data)

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The structural elucidation of novel derivatives of 2-(4-Hydroxyphenyl)sulfanylacetic acid relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise connectivity of atoms. In the ¹H NMR spectrum of the parent compound, the aromatic protons typically appear as two doublets in the region of δ 6.7-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring. The methylene protons of the sulfanylacetic acid moiety would present as a singlet around δ 3.5 ppm nih.gov. Modifications to the phenyl ring, such as halogenation or alkylation, would result in predictable changes in the chemical shifts and coupling patterns of the aromatic protons. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to confirm proton-proton and proton-carbon correlations, respectively, in more complex derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The parent compound would exhibit a broad O-H stretching vibration for the carboxylic acid and phenol in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would be observed around 1700 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region. Modifications to the molecule, such as the introduction of a nitro group or the formation of an amide bond during conjugation, would give rise to new characteristic absorption bands.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of novel derivatives by providing a highly accurate mass measurement. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. For instance, the fragmentation of carboxylic acids often involves the loss of water (M-18) and the carboxyl group (M-45) libretexts.org. The fragmentation of the thioether linkage would also yield characteristic ions.

The table below summarizes the expected spectroscopic features for the parent compound.

| Technique | Key Feature | Expected Signal |

| ¹H NMR | Aromatic Protons | Two doublets (δ 6.7-7.3 ppm) |

| Methylene Protons | Singlet (δ ~3.5 ppm) | |

| ¹³C NMR | Carbonyl Carbon | δ ~170-180 ppm |

| Aromatic Carbons | δ ~115-160 ppm | |

| IR | O-H Stretch (Carboxylic Acid & Phenol) | Broad band (2500-3300 cm⁻¹) |

| C=O Stretch (Carboxylic Acid) | Strong band (~1700 cm⁻¹) | |

| Mass Spec | Molecular Ion Peak | [M+H]⁺ or [M-H]⁻ |

| Key Fragments | Loss of H₂O, COOH, and fragments from thioether cleavage |

Chromatographic Purity Assessment and Isolation Methodologies

Chromatographic techniques are essential for both the purification of newly synthesized derivatives and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for analyzing the purity of the synthesized compounds. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). The retention time of the compound is dependent on its polarity; modifications that increase lipophilicity, such as alkylation or halogenation, will generally lead to longer retention times. A diode-array detector (DAD) or a UV detector can be used for detection, leveraging the chromophore of the phenyl ring. Purity is assessed by the percentage of the main peak area relative to the total peak area in the chromatogram. The development of a fast and reliable HPLC method is crucial for monitoring the progress of synthetic reactions and for the final quality control of the purified compounds mdpi.com.

Preparative Chromatography: For the isolation and purification of novel derivatives, preparative HPLC or flash column chromatography is employed. Preparative HPLC uses larger columns and higher flow rates to separate gram-scale quantities of material with high resolution. Flash column chromatography, using silica gel as the stationary phase and a mixture of organic solvents as the mobile phase, is a cost-effective method for purifying larger quantities of less polar compounds. The choice of the mobile phase is critical for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC).

The table below outlines the common chromatographic methods used.

| Method | Stationary Phase | Mobile Phase | Application |

| Analytical HPLC | C18 | Water/Acetonitrile or Methanol (with acid) | Purity assessment, reaction monitoring |

| Preparative HPLC | C18 | Water/Acetonitrile or Methanol (with acid) | High-purity isolation of small to medium quantities |

| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Bulk purification, separation of less polar compounds |

Preclinical Biological Activity and Mechanistic Elucidation

Enzyme Inhibition and Modulatory Activity

The capacity of a compound to inhibit or modulate the activity of specific enzymes is a cornerstone of its pharmacological profile. This section reviews the known effects of 2-(4-Hydroxyphenyl)sulfanylacetic acid on several key enzyme systems.

Cyclooxygenase (COX) Isozyme Selective Inhibition (COX-1 and COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins (B1171923). nih.govmdpi.com The two main isoforms, COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. nps.org.au Selective inhibition of COX-2 is a therapeutic goal to reduce inflammation while minimizing side effects associated with COX-1 inhibition. nih.govmdpi.com

Despite the importance of this enzyme class, a review of the available scientific literature yielded no specific data on the inhibitory activity of 2-(4-Hydroxyphenyl)sulfanylacetic acid against either COX-1 or COX-2 isozymes.

Phosphodiesterase (PDE) Inhibition and Subtype Specificity

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), acting as crucial regulators of intracellular signaling pathways. mdpi.com The PDE4 family, which specifically hydrolyzes cAMP, has four subtypes (PDE4A, PDE4B, PDE4C, PDE4D) and is a prominent target for anti-inflammatory and neurological drug development. mdpi.comnih.gov

There is no available scientific data detailing the inhibitory effects or subtype specificity of 2-(4-Hydroxyphenyl)sulfanylacetic acid towards any phosphodiesterase enzymes.

Matrix Metalloproteinase (MMP) Inhibition Profiles

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. nih.gov Their activity is crucial in both normal tissue remodeling and in pathological conditions such as cancer metastasis and arthritis. nih.gov The MMP family includes numerous members, and designing selective inhibitors is a significant challenge due to structural similarities across the family. nih.govresearchgate.net

A search of scientific databases and literature reveals no studies that have evaluated or reported on the inhibitory profile of 2-(4-Hydroxyphenyl)sulfanylacetic acid against any matrix metalloproteinases.

Inhibition of Microbial Target Enzymes (e.g., DNA Gyrase, Dihydrofolate Reductase, Ketol-Acid Reductoisomerase)

Targeting essential microbial enzymes not present in humans is a fundamental strategy for developing antimicrobial agents. Key examples include DNA gyrase, a type II topoisomerase vital for bacterial DNA replication nih.govnih.govtargetmol.com; dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleic acids and amino acids nih.govwikipedia.orgnih.gov; and ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid biosynthesis pathway found in microorganisms and plants. nih.govnih.govuq.edu.au

No research data was found regarding the inhibitory activity of 2-(4-Hydroxyphenyl)sulfanylacetic acid against DNA gyrase, dihydrofolate reductase, or ketol-acid reductoisomerase.

Modulation of Other Enzymatic Pathways (e.g., Tyrosinase, Cholinesterases)

Tyrosinase: Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis, making it a primary target for agents developed for skin hyperpigmentation. nih.govnih.gov There is no published data on the modulatory effect of 2-(4-Hydroxyphenyl)sulfanylacetic acid on tyrosinase activity.

Cholinesterases: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.gov Its inhibition is a key mechanism for treating conditions like Alzheimer's disease. nih.gov While no direct studies on 2-(4-Hydroxyphenyl)sulfanylacetic acid have been reported, research on the structurally related compound, 4-hydroxyphenylacetic acid, has shown inhibitory activity against AChE. In one study, 4-hydroxyphenylacetic acid demonstrated an IC50 of 6.24 µmol/µmol AChE, with a binding constant (Ka) of 66.23 × 10³ L/mol. nih.gov The interaction was characterized by hydrophobic and π–π interactions within the enzyme's active site. nih.gov

Table 1: Acetylcholinesterase Inhibition by a Structurally Related Compound Note: The following data is for 4-hydroxyphenylacetic acid, not 2-(4-Hydroxyphenyl)sulfanylacetic acid.

| Compound | IC50 (µmol/µmol AChE) | Binding Constant (Ka) (x 10³ L/mol) | Reference |

|---|---|---|---|

| 4-Hydroxyphenylacetic acid | 6.24 ± 0.63 | 66.23 ± 5.46 | nih.gov |

Investigation of Antioxidant and Free Radical Scavenging Capabilities

Antioxidants mitigate cellular damage by neutralizing reactive oxygen species (ROS). Phenolic compounds, characterized by their hydroxyl-substituted aromatic rings, are well-known for their antioxidant and free-radical scavenging properties. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity, where a reduction in the stable DPPH radical's absorbance indicates antioxidant potential. nih.govmdpi.com

There is currently no specific data from DPPH assays or other antioxidant studies for 2-(4-Hydroxyphenyl)sulfanylacetic acid in the available literature. However, studies on structurally related phenolic acids confirm the antioxidant potential of the core chemical scaffold. For instance, (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid is reported to have high DPPH radical-scavenging activities. medchemexpress.com The antioxidant capacity of such compounds is generally attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to stabilize free radicals. nih.gov

Antimicrobial Efficacy Studies in Preclinical Models

The evaluation of new chemical entities for antibacterial properties is a critical area of research. The activity of a compound is typically assessed against a panel of clinically relevant bacteria, including both Gram-positive strains (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.govnih.gov The primary metric for antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. researchgate.net

While specific studies detailing a broad-spectrum analysis of 2-(4-Hydroxyphenyl)sulfanylacetic acid are limited, the general approach involves established microdilution or disk diffusion methods. researchgate.net Research into novel antibiotic scaffolds shows that even minor structural modifications can significantly alter the spectrum and potency of activity against different bacterial types, including drug-resistant strains like Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). nih.govnih.gov For a compound like 2-(4-Hydroxyphenyl)sulfanylacetic acid, its efficacy would need to be determined against such a panel to understand its potential antibacterial utility.

Below is an interactive table illustrating how antibacterial activity data is typically presented.

Table 2: Representative Antibacterial Activity Spectrum (MIC in µg/mL)

| Bacterial Strain | Type | Compound A (Example) | Compound B (Example) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 16 | 64 | nih.govnih.gov |

| Bacillus subtilis | Gram-Positive | 8 | 32 | researchgate.net |

| Escherichia coli | Gram-Negative | 64 | >128 | nih.govnih.gov |

| Pseudomonas aeruginosa | Gram-Negative | >128 | >128 | nih.govnih.gov |

In addition to bacteria, pathogenic fungi pose a significant health threat, necessitating the search for new antifungal agents. biorxiv.org Preclinical studies assess the efficacy of compounds against fungal pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. biorxiv.orgmdpi.com Similar to antibacterial testing, antifungal activity is quantified using the MIC, which represents the lowest concentration of the compound that inhibits fungal growth. researchgate.net

The mechanisms of antifungal action can vary widely, from disrupting the fungal cell wall, which is primarily composed of β-glucans and chitin, to inhibiting essential cellular processes. mdpi.com Natural products, particularly flavonoids and other phenolic compounds, have shown promise as antifungal agents, acting through mechanisms that include cell wall deformation and increased membrane permeability. mdpi.com Although specific data on the antifungal spectrum of 2-(4-Hydroxyphenyl)sulfanylacetic acid is not detailed in current literature, its structural class suggests a potential for such activity, which would require validation through standardized in vitro testing. nih.gov

The following interactive table shows a typical format for reporting antifungal screening results.

Table 3: Representative Antifungal Activity (MIC in µg/mL)

| Fungal Pathogen | Type | Compound C (Example) | Compound D (Example) | Reference |

|---|---|---|---|---|

| Candida albicans | Yeast | 32 | 16 | mdpi.com |

| Aspergillus fumigatus | Mold | 64 | 32 | mdpi.com |

| Cryptococcus neoformans | Yeast | 16 | 8 | biorxiv.org |

| Trichophyton rubrum | Dermatophyte | 125 | 64 | mdpi.com |

A key factor in many chronic infections is the formation of biofilms, which are structured communities of microorganisms encased in a self-produced matrix. nih.govnih.gov Bacteria within biofilms are notoriously tolerant to conventional antibiotics. nih.gov Therefore, a promising antimicrobial strategy is to target biofilm formation or integrity. frontiersin.org

Proposed mechanisms for antibiofilm agents include the disruption of the extracellular matrix, which can involve the degradation of components like extracellular DNA. frontiersin.org Another advanced strategy is the inhibition of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression. nih.govfrontiersin.org By interfering with QS signals, a compound can prevent the establishment of a mature biofilm without necessarily killing the bacteria, which may reduce the pressure for developing resistance. researchgate.net Natural polyphenols have been investigated for such properties. For instance, ellagic acid's antibiofilm mode of action is proposed to stem from its ability to perturb the bacterial redox homeostasis, which is critical for biofilm formation. mdpi.com A compound like 2-(4-Hydroxyphenyl)sulfanylacetic acid, given its phenolic structure, could potentially exert antimicrobial effects through similar mechanisms, such as disrupting redox balance or interfering with biofilm regulatory pathways. mdpi.com

Anti-inflammatory Investigations in In Vitro and Animal Models (excluding human clinical trials)

Chronic inflammation is an underlying factor in numerous diseases. nih.gov Preclinical research often uses in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), and in vivo animal models to screen for anti-inflammatory activity. nih.govnih.gov

Research on a structurally related phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, provides insight into the potential anti-inflammatory mechanisms of compounds containing a hydroxyphenyl group. nih.gov In LPS-stimulated RAW 264.7 cells, HHMP was shown to significantly inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). nih.gov This inhibition was linked to the suppression of the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The underlying mechanism for these effects often involves the modulation of major inflammatory signaling pathways. Studies have demonstrated that such compounds can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which are central regulators of the inflammatory response. nih.gov The inhibition of these pathways prevents the translocation of transcription factors like p65 into the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.gov These findings from related molecules suggest that 2-(4-Hydroxyphenyl)sulfanylacetic acid may warrant investigation for similar anti-inflammatory properties mediated through the NF-κB and MAPK pathways.

Inhibition of Inflammatory Mediators and Pathways

No research data was found regarding the ability of 2-(4-Hydroxyphenyl)sulfanylacetic acid to inhibit key inflammatory mediators or signaling pathways. This includes, but is not limited to, its effects on the production of prostaglandins (such as PGE2), nitric oxide (NO), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), as well as its impact on the activity of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Efficacy in Carrageenan-Induced Edema Models

There is no available scientific literature that has evaluated the in vivo anti-inflammatory efficacy of 2-(4-Hydroxyphenyl)sulfanylacetic acid using the carrageenan-induced edema model in animals. The carrageenan-induced paw edema model is a standard and widely used screening method for acute anti-inflammatory agents. electronicsandbooks.comsemanticscholar.orgnih.govnih.govnih.govnih.govspringernature.comresearchgate.netmdpi.com The absence of data in this area means that the potential of this specific compound to reduce acute inflammation in a classic animal model remains uninvestigated.

Other Biological Interactions in Research Models (e.g., protein binding assays)

No studies were identified that investigated the binding of 2-(4-Hydroxyphenyl)sulfanylacetic acid to plasma proteins, such as serum albumin or alpha-1-acid glycoprotein. nih.govnih.gov Protein binding is a critical pharmacokinetic parameter that influences the distribution and availability of a compound in the body. Furthermore, no other biological interaction studies, such as enzyme inhibition assays beyond those directly related to inflammation or receptor binding assays, were found for 2-(4-Hydroxyphenyl)sulfanylacetic acid.

A study on the synthesis of related compounds mentioned the preparation of [(4-Hydroxyphenyl)sulfanyl]acetic Acid, but did not report any biological evaluation. electronicsandbooks.com

Due to the lack of available data, a data table for this section cannot be generated.

Structure Activity Relationship Sar and Rational Molecular Design

Correlation of Chemical Structure with Observed Biological Potency

The potency of 2-(4-Hydroxyphenyl)sulfanylacetic acid is a direct result of its hybrid structure, which falls under the broad class of arylalkanoic acids. This class of compounds is known for a variety of biological activities, including anti-inflammatory and analgesic effects. The key structural components that contribute to the biological potency of this molecule are the 4-hydroxyphenyl group, the thioether (sulfanyl) linkage, and the acetic acid moiety.

The general structure of arylalkanoic acids is a critical determinant of their anti-inflammatory activity. For instance, the presence of a methyl group on the carbon atom separating the aromatic ring often enhances anti-inflammatory effects. pharmacy180.com While 2-(4-Hydroxyphenyl)sulfanylacetic acid itself does not possess this specific substitution, its core structure is a platform for such modifications.

The table below summarizes the inhibitory concentrations (IC50) of related compounds, illustrating how structural modifications can influence biological potency.

| Compound/Derivative | Target/Assay | Potency (IC50) |

| (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid | Glycine transporter-1 (GlyT-1) inhibitor | 150 nM nih.gov |

| 3-arylflavone-8-acetic acid derivatives (e.g., 9e, 9i) | Indirect cytotoxicity against A549 cell lines | Comparable to DMXAA nih.gov |

| 2-arylbenzoxazole derivative (UK-1 analogue, IA) | MCF-7 and HT-29 cancer cell lines | 1.5 µM & 9.1 µM, respectively core.ac.uk |

| 5-chlorotolyl-benzoxazole 5A | DNA topoisomerase II inhibitor | 22.3 µM researchgate.net |

This table presents data for compounds structurally related to 2-(4-Hydroxyphenyl)sulfanylacetic acid to illustrate the impact of structural variations on biological activity.

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 2-(4-Hydroxyphenyl)sulfanylacetic acid, several key pharmacophoric elements can be identified.

The essential pharmacophoric features of arylalkanoic acids for anti-inflammatory and other activities generally include:

An acidic center: The carboxylic acid group is a primary site of interaction, often forming salt bridges or hydrogen bonds with amino acid residues in the target protein. pharmacy180.com In many cases, replacing the carboxyl group with other acidic functionalities leads to a decrease in activity. youtube.com

An aromatic ring: The 4-hydroxyphenyl group serves as a flat, hydrophobic region that can engage in van der Waals or π-π stacking interactions with the target. pharmacy180.com

A linker atom or group: The sulfanyl (B85325) (thioether) bridge connects the aromatic ring and the acetic acid moiety, providing a specific spatial arrangement and flexibility.

Pharmacophore models for related structures, such as α-aryloxyphenylacetic acid, have been generated and typically include features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic centers. researchgate.net For 2-(4-Hydroxyphenyl)sulfanylacetic acid, the key pharmacophoric features are likely the hydrogen bond donor/acceptor capability of the hydroxyl and carboxylic acid groups, and the hydrophobic nature of the phenyl ring.

Influence of Aromatic Substituents on Activity Profiles

Substituents on the aromatic ring play a critical role in modulating the biological activity of arylalkanoic acids. The nature, position, and electronic properties of these substituents can significantly alter the potency and selectivity of the compound.

For N-benzoyl derivatives of indole (B1671886) acetic acids, substituents in the para-position such as -F, -Cl, -CF3, or -S-CH3 have been shown to confer the greatest activity. youtube.com In the case of 2-(4-Hydroxyphenyl)sulfanylacetic acid, the hydroxyl group at the para-position is a key feature. The hydroxyl group is an electron-donating group that can influence the electronic environment of the aromatic ring and participate in hydrogen bonding, which is often a crucial interaction for binding to biological targets. nih.gov

Studies on other classes of compounds have shown that the introduction of different substituents can have a profound effect on activity. For example, in a series of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides and xylidides, various methyl and bromo substitutions on the aromatic ring led to compounds with high analgesic activity. mdpi.com In another study on 3-arylflavone-8-acetic acid derivatives, compounds with electron-withdrawing substituents generally showed moderate direct cytotoxicities, while those with methoxy (B1213986) groups exhibited higher indirect cytotoxicities. nih.gov

The following table details how different aromatic substituents in related compound series affect their biological activity.

| Compound Series | Aromatic Substituent | Effect on Activity |

| Indole Acetic Acid Derivatives | p-F, p-Cl, p-CF3, p-SCH3 on N-benzoyl group | Increased activity youtube.com |

| 3-Arylflavone-8-acetic acid Derivatives | Electron-withdrawing groups | Moderate direct cytotoxicity nih.gov |

| 3-Arylflavone-8-acetic acid Derivatives | Methoxy groups | Higher indirect cytotoxicity nih.gov |

Stereochemical Considerations in Bioactivity

Stereochemistry is a critical factor in the biological activity of many pharmaceuticals, as biological systems are inherently chiral. nih.govnih.gov For many arylpropionic acids, which are closely related to arylalkanoic acids, the (S)-enantiomer is typically the one that possesses inhibitory activity against COX isoenzymes. orientjchem.org

The parent compound, 2-(4-Hydroxyphenyl)sulfanylacetic acid, does not have a chiral center. However, substitution on the α-carbon of the acetic acid moiety would introduce a chiral center, potentially leading to stereoisomers with different biological activities. For example, the substitution of a methyl group on the carbon separating the aromatic ring and the acidic center is a common strategy to enhance anti-inflammatory activity in arylalkanoic acids, and this would create a chiral molecule. pharmacy180.com

The synthesis of the four stereoisomers of cyclo(Trp-Arg) and their subsequent biological evaluation demonstrated that different stereoisomers can have vastly different, or even a complete lack of, biological activity, underscoring the importance of stereochemistry. mdpi.com Although this is a different class of molecule, the principle remains broadly applicable in drug design.

Strategies for Optimizing Bioactivity and Selectivity through Molecular Design

Rational molecular design aims to optimize the therapeutic properties of a lead compound by making strategic structural modifications. For 2-(4-Hydroxyphenyl)sulfanylacetic acid, several strategies could be employed to enhance its bioactivity and selectivity.

Modification of the Aromatic Ring: Introducing various substituents on the phenyl ring could improve potency and selectivity. Based on related compounds, electron-withdrawing groups or additional hydrogen bond donors/acceptors could be explored.

Alteration of the Acetic Acid Moiety: Esterification or amidation of the carboxylic acid could create prodrugs with improved pharmacokinetic properties. Introducing an α-methyl group could enhance potency, as seen in many NSAIDs. pharmacy180.com

Modification of the Thioether Linker: Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would alter the electronics and geometry of the molecule, potentially leading to a different activity profile.

Scaffold Hopping: Replacing the 4-hydroxyphenyl group with other aromatic or heteroaromatic systems could lead to novel compounds with improved properties. Generative models informed by pharmacophores are increasingly being used for such explorations. nih.gov

The development of novel bioactive molecules often involves an iterative process of design, synthesis, and biological testing to refine the structure and achieve the desired therapeutic profile.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Despite the utility of this method, a review of available scientific literature did not yield specific molecular docking studies conducted on 2-(4-Hydroxyphenyl)sulfanylacetic acid. Research on structurally related compounds, such as thiophene (B33073) acetic acid derivatives, has been performed to investigate their interaction with various enzymes. For instance, studies on 2-(thiophen-2-yl)acetic acid derivatives have identified them as potential inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an important target in inflammation and cancer therapy. nih.gov Similarly, computational studies on 3-thiophene acetic acid have explored its inhibitory activity on human monoamine oxidase. nih.gov However, without direct studies on 2-(4-Hydroxyphenyl)sulfanylacetic acid, the following sections remain illustrative of the potential applications of molecular docking for this specific compound.

Binding Affinity Prediction and Ranking

Binding affinity is a measure of the strength of the interaction between a ligand and its target. In molecular docking, this is often expressed as a scoring function, typically in units of kcal/mol. A lower (more negative) score generally indicates a stronger, more favorable binding interaction.

As there are no specific molecular docking studies published for 2-(4-Hydroxyphenyl)sulfanylacetic acid, there is no available data to populate a table of binding affinities. Should such studies be conducted, the data would typically be presented as follows:

Hypothetical Binding Affinity Data for 2-(4-Hydroxyphenyl)sulfanylacetic acid This table is for illustrative purposes only, as no specific data has been found in the literature.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| Target A | XXXX | - |

| Target B | YYYY | - |

| Target C | ZZZZ | - |

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking simulations can identify the specific amino acid residues within a protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are crucial for the stability of the ligand-protein complex.

Given the absence of docking studies for 2-(4-Hydroxyphenyl)sulfanylacetic acid, it is not possible to list the specific amino acid residues it may interact with in a given protein target.

Elucidation of Binding Modes and Conformational Preferences

The binding mode describes the three-dimensional orientation and conformation of a ligand within the active site of a protein. Understanding the preferred conformation of a ligand when it binds is essential for structure-based drug design.

Currently, there is no published information detailing the binding modes or conformational preferences of 2-(4-Hydroxyphenyl)sulfanylacetic acid within any protein active site.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and energetic properties of molecules. These calculations can provide valuable information about a compound's antioxidant potential and its reactive sites.

Electron Density Distribution and Reactivity Predictions

The electron density distribution in a molecule reveals the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn predicts how the molecule will react. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.

Specific quantum chemical calculations detailing the electron density distribution for 2-(4-Hydroxyphenyl)sulfanylacetic acid are not available in the current body of scientific literature. General principles suggest that the hydroxyl group on the phenyl ring and the carboxylic acid group would be regions of high electron density.

Bond Dissociation Enthalpy (BDE) Analysis for Antioxidant Properties

The antioxidant activity of phenolic compounds is often related to their ability to donate a hydrogen atom from a hydroxyl group to a free radical. The bond dissociation enthalpy (BDE) of the O-H bond is a key descriptor of this activity; a lower BDE indicates that the hydrogen atom can be more easily abstracted, suggesting a higher antioxidant potential.

While extensive DFT studies have been conducted on the BDE of various phenolic compounds, no specific calculated BDE value for the phenolic O-H bond in 2-(4-Hydroxyphenyl)sulfanylacetic acid has been found in the literature. For context, the experimentally determined gas-phase BDE for phenol (B47542) itself is approximately 86.7 ± 0.7 kcal/mol. researchgate.net The presence of the -S-CH₂COOH substituent at the para position would be expected to influence this value.

Calculated Bond Dissociation Enthalpy for Related Phenolic Compounds This table provides context using data for related compounds, as specific data for 2-(4-Hydroxyphenyl)sulfanylacetic acid is unavailable.

| Compound | Substituent (para) | Calculated O-H BDE (kcal/mol) | Reference |

| Phenol | -H | 87.5 | rjraap.com |

| p-Cresol | -CH₃ | 85.3 | rjraap.com |

| 4-Aminophenol | -NH₂ | 77.9 | rjraap.com |

| 4-Nitrophenol | -NO₂ | 91.7 | rjraap.com |

Molecular Dynamics Simulations to Investigate Ligand-Protein Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations are invaluable for understanding how a ligand, such as 2-(4-Hydroxyphenyl)sulfanylacetic acid, interacts with a protein target. These simulations can reveal the dynamic nature of the binding process, the stability of the ligand-protein complex, and the specific atomic interactions that govern binding affinity and selectivity.

Currently, there is a lack of publicly available research specifically detailing molecular dynamics simulations performed on 2-(4-Hydroxyphenyl)sulfanylacetic acid. However, the principles of such a study would involve the following steps:

System Setup: A three-dimensional model of the target protein would be obtained from a protein database (e.g., the Protein Data Bank). The 2-(4-Hydroxyphenyl)sulfanylacetic acid molecule would be placed in the binding site of the protein, often guided by molecular docking studies. The entire system would then be solvated in a box of water molecules and ions to mimic physiological conditions.

Simulation: The simulation would be run for a specific period, typically nanoseconds to microseconds, calculating the forces between atoms and their subsequent movements at each time step.

Analysis: The resulting trajectory would be analyzed to understand various aspects of the ligand-protein interaction, such as:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated to assess the stability of the complex over time.

Key Interactions: The simulation would identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between 2-(4-Hydroxyphenyl)sulfanylacetic acid and the protein's amino acid residues.

Conformational Changes: MD can reveal how the ligand and protein change their shapes to accommodate each other, a concept known as induced fit.

Hypothetical research could explore the interaction of 2-(4-Hydroxyphenyl)sulfanylacetic acid with enzymes where phenolic or thioether-containing compounds have shown activity, such as cyclooxygenases (COX) nih.gov or tyrosinase. researchgate.net A simulation might reveal, for instance, that the hydroxyl group of the phenol ring acts as a key hydrogen bond donor or acceptor, while the thioacetic acid moiety could interact with charged or polar residues in the active site.

Table 1: Hypothetical Data from a Molecular Dynamics Simulation of 2-(4-Hydroxyphenyl)sulfanylacetic acid with a Target Protein

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 100 ns | Provides a reasonable timescale to observe binding stability. |

| Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand within the active site. |

| Protein RMSD | 2.0 Å | Shows overall stability of the protein structure during simulation. |

| Key H-Bonds | Phenolic -OH with Asp120; Carboxylic acid with Arg513 | Identifies critical residues for ligand recognition and binding. |

| Hydrophobic Contacts | Phenyl ring with Leu352, Val523 | Highlights the role of hydrophobic interactions in stabilizing the complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

A QSAR study involving 2-(4-Hydroxyphenyl)sulfanylacetic acid would typically involve a dataset of structurally similar compounds with experimentally measured biological activities against a specific target. The general workflow would be:

Data Collection: A series of analogues of 2-(4-Hydroxyphenyl)sulfanylacetic acid would be synthesized and their biological activity (e.g., IC₅₀ values) determined.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques.

As with molecular dynamics, specific QSAR studies on 2-(4-Hydroxyphenyl)sulfanylacetic acid are not readily found in the public domain. However, computational studies on related structures, such as thiophene derivatives, have successfully employed QSAR to elucidate the structural requirements for biological activity. nih.govresearchgate.net For instance, a QSAR model for a series of 2-(4-Hydroxyphenyl)sulfanylacetic acid analogues might reveal that:

Electronic Properties: The electronic nature of substituents on the phenyl ring could significantly influence activity. For example, electron-withdrawing groups might enhance binding to a particular target.

Steric Factors: The size and shape of substituents could either be beneficial or detrimental to activity, depending on the topology of the target's binding pocket.

Table 2: Hypothetical Descriptors and Their Potential Impact in a QSAR Model for 2-(4-Hydroxyphenyl)sulfanylacetic acid Analogues

| Descriptor Class | Specific Descriptor | Potential Correlation with Activity | Rationale |

| Electronic | Hammett constant (σ) | Positive or Negative | Indicates the influence of electron-donating/withdrawing groups on binding. |

| Hydrophobic | LogP | Parabolic | Suggests an optimal hydrophobicity for activity, with deviations leading to decreased potency. |

| Topological | Molecular Connectivity Index | Positive | May correlate with the size and branching of the molecule, affecting its fit in the binding site. |

| Quantum Chemical | HOMO/LUMO Energies | Negative | The energies of the highest occupied and lowest unoccupied molecular orbitals can relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

By leveraging these computational approaches, researchers can gain a deeper understanding of the molecular behavior of 2-(4-Hydroxyphenyl)sulfanylacetic acid and rationally design new derivatives with improved biological properties.

Advanced Research Avenues and Non Clinical Applications

Contribution to Fundamental Understanding of Biological Systems and Disease MechanismsNo studies were identified that link 2-(4-Hydroxyphenyl)sulfanylacetic acid to the fundamental understanding of specific biological systems or disease mechanisms.

While advanced research applications are not documented, basic chemical properties have been predicted and are presented below.

Chemical Properties of 2-(4-Hydroxyphenyl)sulfanylacetic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈O₃S | |

| Molecular Weight | 184.21 g/mol | |

| Melting Point | 144.7-145 °C | |

| Boiling Point (Predicted) | 395.8 ± 27.0 °C | |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | |

| pKa (Predicted) | 3.53 ± 0.10 |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-(4-Hydroxyphenyl)sulfanylacetic acid to ensure chemical stability during experiments?

- Methodological Answer: Store the compound in airtight containers at ambient temperature (15–25°C) with desiccants to minimize moisture exposure. Avoid proximity to strong acids/alkalis, oxidizing agents (e.g., peroxides), and reducing agents to prevent unintended reactions. Stability under these conditions is inferred from structurally similar phenylacetic acid derivatives .

Q. Which analytical techniques are most reliable for assessing the purity of 2-(4-Hydroxyphenyl)sulfanylacetic acid in synthetic batches?

- Methodological Answer:

HPLC-UV/Vis: Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) to separate impurities. Monitor at 254 nm .

NMR Spectroscopy: Compare and spectra with reference data (e.g., CAS 42580-38-1) to confirm structural integrity.

Mass Spectrometry (MS): Validate molecular ion peaks ([M+H] at m/z 184.21) and fragmentation patterns .

Q. How can researchers mitigate degradation of 2-(4-Hydroxyphenyl)sulfanylacetic acid during solubility testing?

- Methodological Answer:

- Prepare solutions in degassed solvents (e.g., DMSO or ethanol) under inert gas (N) to minimize oxidation.

- Conduct solubility assays at controlled temperatures (e.g., 25°C) using UV-Vis spectrophotometry to track absorbance changes over time .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activities of 2-(4-Hydroxyphenyl)sulfanylacetic acid across studies?

- Methodological Answer:

Purity Reassessment: Verify batch purity via orthogonal methods (HPLC + NMR) to rule out impurities as confounding factors.

Structural Analog Comparison: Test derivatives (e.g., 4-hydroxyphenylacetic acid or sulfanyl-modified analogs) to isolate structure-activity relationships .

Dose-Response Profiling: Use in vitro assays (e.g., enzyme inhibition) across a wide concentration range (1 nM–100 µM) to identify non-linear effects .

Q. How can researchers optimize chromatographic conditions for quantifying 2-(4-Hydroxyphenyl)sulfanylacetic acid in complex biological matrices?

- Methodological Answer:

- Column Choice: Select a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.

- Mobile Phase: Combine 10 mM ammonium acetate (pH 5.0) with acetonitrile (gradient elution from 95% to 60% acetonitrile over 15 min).

- Detection: Use tandem MS (MRM mode) with transitions m/z 184 → 107 (quantifier) and 184 → 79 (qualifier) for specificity .

Q. What mechanistic studies are recommended to elucidate the anti-inflammatory activity of 2-(4-Hydroxyphenyl)sulfanylacetic acid?

- Methodological Answer:

Pathway Inhibition Assays: Screen for COX-1/COX-2 inhibition using fluorogenic substrates and recombinant enzymes.

Gene Expression Profiling: Perform RNA-seq on treated macrophage cells (e.g., RAW 264.7) to identify downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α).

Molecular Docking: Model the compound’s interaction with NF-κB or MAPK signaling proteins using AutoDock Vina .

Q. How should researchers address the lack of toxicological data for 2-(4-Hydroxyphenyl)sulfanylacetic acid in preclinical studies?

- Methodological Answer:

- Acute Toxicity Testing: Conduct OECD 423 assays in rodents, starting with a limit test dose (2000 mg/kg) and monitoring for 14 days.

- Genotoxicity Screening: Use Ames test (TA98/TA100 strains) and micronucleus assay in human lymphocytes.

- Metabolic Stability: Assess hepatic clearance using human liver microsomes and LC-MS-based metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.